Conotoxin gii - 76862-66-3

Conotoxin gii

Catalog Number: EVT-264347
CAS Number: 76862-66-3
Molecular Formula: C57H81N19O16S4
Molecular Weight: 1416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Conotoxin GII is highly toxic peptide; from venom of marine snail Conus geographus.
Source

Conotoxin GII is primarily sourced from the venom of Conus geographus, a species known for its potent neurotoxins. This marine snail can be found in tropical and subtropical waters, where it uses its venom to capture prey and defend against predators. The venom contains a complex mixture of peptides, including various conotoxins that exhibit distinct biological activities.

Classification

Conotoxin GII falls under the classification of neurotoxins, specifically within the group of alpha-conotoxins. These toxins are characterized by their ability to bind selectively to nicotinic acetylcholine receptors, thereby inhibiting synaptic transmission at neuromuscular junctions. The classification of conotoxins is typically based on their structure and mechanism of action, with alpha-conotoxins being notable for their role in modulating neurotransmission.

Synthesis Analysis

Methods

The synthesis of conotoxin GII can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and chemical synthesis techniques that allow for precise control over amino acid sequences and modifications.

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The use of protecting groups allows for selective reactions at specific sites on the peptide.
  2. Oxidative Folding: After synthesis, the peptide undergoes oxidative folding to form disulfide bridges, which are critical for maintaining the structural integrity and biological activity of conotoxin GII.

Technical Details

The synthesis process typically includes:

  • Protection Strategies: Utilizing various protecting groups (e.g., Trt, Acm) during synthesis to prevent unwanted reactions.
  • Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized peptides and remove any impurities or incomplete sequences.
  • Characterization: Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the synthesized conotoxin.
Molecular Structure Analysis

Structure

Conotoxin GII has a compact structure stabilized by multiple disulfide bonds. The typical configuration includes three disulfide bridges that contribute to its stability and function.

Data

The primary sequence consists of 13 amino acids with specific cysteine residues that form disulfide linkages. The arrangement of these bonds is crucial for its interaction with nicotinic acetylcholine receptors.

Chemical Reactions Analysis

Reactions

Conotoxin GII participates in several chemical reactions, primarily involving:

  • Disulfide Bond Formation: The formation of disulfide bonds during oxidative folding is essential for achieving its functional conformation.
  • Receptor Binding: The interaction with nicotinic acetylcholine receptors involves specific binding reactions that inhibit receptor activity.

Technical Details

The reactions can be monitored using chromatographic techniques and mass spectrometry to ensure proper folding and functional integrity.

Mechanism of Action

Process

Conotoxin GII exerts its effects by binding to nicotinic acetylcholine receptors located at neuromuscular junctions. This binding prevents acetylcholine from activating these receptors, leading to muscle paralysis.

Data

Studies have shown that conotoxin GII has a high affinity for specific subtypes of nicotinic receptors, which underlines its potential as a tool for studying receptor function and as a lead compound in drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,500 Da.
  • Solubility: Soluble in aqueous solutions typically used in biological assays.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to reduction agents that can disrupt disulfide bonds.
  • pH Sensitivity: Activity may vary with changes in pH, affecting receptor interactions.

Relevant Data or Analyses

Characterization studies often employ techniques like circular dichroism (CD) spectroscopy to assess secondary structure content, confirming the presence of alpha-helices or beta-sheets as relevant.

Applications

Scientific Uses

Conotoxin GII has significant potential applications in:

  • Pharmacological Research: As a tool to study nicotinic acetylcholine receptor function.
  • Drug Development: Investigating its potential as a therapeutic agent for conditions related to neuromuscular transmission disorders.
  • Biochemical Studies: Understanding peptide-receptor interactions and developing novel compounds based on conotoxin structures.
Phylogenetic Classification and Biogenesis of Conotoxin GII

Taxonomic Origin in Conus geographus Venom Duct Transcriptomics

Conotoxin GII (α-conotoxin GII) originates from the venom of the piscivorous cone snail Conus geographus, a species endemic to Indo-Pacific coral reefs. Transcriptomic analyses of its venom duct reveal specialized regional expression patterns, with conotoxin genes predominantly transcribed in the proximal segment (near the venom bulb). This spatial compartmentalization optimizes the synthesis of peptides involved in the "lightning-strike cabal" – a rapid prey immobilization strategy [2] [6] [10]. High-throughput RNA sequencing of venom ducts identifies GII as a minor component of the venom cocktail, reflecting the evolutionary refinement of C. geographus venoms for targeted neuropharmacological activity. The transcript abundance of GII precursors correlates with the species' predatory efficiency, as corroborated by proteomic validation of secreted venom components [2] [6].

Table 1: Transcriptomic Features of Conotoxin GII in C. geographus

FeatureValueMethod
Expression RegionProximal venom ductLC-ESI-MS, DIGE analysis
Transcript AbundanceLow (<1% total conotoxins)RNA-Seq quantification
Prey Targeting Strategy"Lightning-strike cabal"Functional proteomics
Mature Peptide Size16-18 amino acidsMass spectrometry

Gene Superfamily Assignment and Precursor Sequence Architecture

Conotoxin GII belongs to the A-superfamily of conotoxins, classified by conserved signal peptide sequences (e.g., MGCCVLLLVVQLL for α-conotoxins) that direct endoplasmic reticulum targeting. The precursor architecture follows the canonical three-domain organization:

  • N-terminal signal peptide: 22-25 residues directing secretory pathway entry
  • Propeptide region: Variable length, excised during maturation
  • Mature toxin domain: GII exhibits the α4/7 cysteine framework (CC-X₄-C-X₇-C) with disulfide connectivity Cys1-Cys3 and Cys2-Cys4 [1] [9].

cDNA sequencing reveals the GII precursor gene encodes a 68-residue prepropeptide. The mature domain (GCCSHPACSGNNPYCK-NH₂) contains conserved residues critical for nicotinic acetylcholine receptor (nAChR) targeting. Unlike larger conotoxins (e.g., κM-conotoxins), A-superfamily peptides like GII lack propeptide glycosylation motifs, relying instead on disulfide stability for function [1] [5] [9].

Post-Translational Modifications and Maturation Pathways

Conotoxin GII undergoes three key post-translational modifications (PTMs) that optimize its structural and functional properties:

  • Disulfide bond formation: Catalyzed by venom duct-specific protein disulfide isomerases, forming the globular Cys1-3/2-4 connectivity essential for the inhibitory cysteine knot (ICK) motif [5] [8].
  • C-terminal amidation: Mediated by peptidylglycine α-amidating monooxygenase (PAM), converting the terminal glycine to an amide group (-NH₂). This modification enhances affinity for nAChRs by 15-fold through electrostatic complementarity with receptor subsites [3] [8].
  • Tyrosine sulfation: A rarer PTM where Tyr15 undergoes sulfonation via Golgi-resident tyrosylprotein sulfotransferases (TPST). This modification increases conformational stability and reduces off-target interactions [3].

Table 2: Impact of PTMs on Conotoxin GII Function

PTM TypeEnzyme InvolvedFunctional EffectAffinity Change (vs. non-PTM)
Disulfide bondingProtein disulfide isomeraseStabilizes β-turn structure100-fold increase
C-terminal amidationPAM enzymeEnhances receptor subsite complementarity15-fold increase
Tyrosine sulfationTPSTOptimizes hydrophobic pocket interactions3-fold increase

PTM combinatorial effects are synergistic: fully modified GII exhibits 50-fold greater potency at α3β4 nAChRs than the unmodified peptide [3]. Maturation occurs through a conserved pathway: signal peptide cleavage → propeptide excision → disulfide oxidation → exoprotease trimming → amidation/sulfation.

Evolutionary Diversification Within the α-Conotoxin Lineage

Conotoxin GII exemplifies the accelerated evolution characteristic of the A-superfamily. Gene duplication events in ancestral vermivorous cone snails generated paralogous genes that underwent neofunctionalization. Key diversification mechanisms include:

  • Hypervariable mature domain evolution: Positive selection (dN/dS > 3) acts on residues in intercysteine loops, particularly loop 2 (X₇ region), enabling niche adaptation to fish nAChRs [4] [5] [10].
  • Cysteine framework conservation: Despite sequence divergence, the α4/7 framework is retained across 92% of piscivorous α-conotoxins, indicating structural constraints for nAChR targeting [1] [9].
  • Taxon-specific radiations: C. geographus expresses α-GI, α-GIA, and α-GII as a paralog group sharing <40% sequence identity but overlapping receptor specificity. This "functional redundancy cluster" ensures prey capture efficiency [1] [6].

Phylogenetic analysis places GII in the α4/7-3A subclade with conotoxins from piscivorous Conus species (e.g., α-PnIB, α-MII), diverging from mollusc-targeting peptides (α-ImI) approximately 5-10 MYA. This correlates with the Miocene radiation of reef fishes and cone snail dietary shifts [4] [10].

Table 3: Evolutionary Divergence of α-Conotoxin GII

Evolutionary FeatureGII CharacteristicComparison to Other α-Conotoxins
Selection pressure (dN/dS)3.8 (positive selection)Vermivorous: 1.2 (neutral)
Key mutation sitesLoop 2: Asn12, Pro13Mollusc-hunters: Loop 1 mutations
Paralog sequence identity38% (vs. α-GI)Inter-superfamily: <25%
Divergence time~8 MYAAncestral α-conotoxins: >20 MYA

Properties

CAS Number

76862-66-3

Product Name

Conotoxin gii

IUPAC Name

(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-7-(4-aminobutyl)-13-benzyl-19-carbamoyl-16-(hydroxymethyl)-10,27-bis(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid

Molecular Formula

C57H81N19O16S4

Molecular Weight

1416.6 g/mol

InChI

InChI=1S/C57H81N19O16S4/c1-29-47(82)73-40-24-94-96-25-41(74-48(83)33(59)12-13-45(79)80)55(90)75-42(54(89)70-37(18-32-20-62-28-65-32)57(92)76-15-7-11-43(76)56(91)66-29)26-95-93-23-39(46(60)81)72-53(88)38(22-77)71-51(86)35(16-30-8-3-2-4-9-30)68-52(87)36(17-31-19-61-27-64-31)69-50(85)34(10-5-6-14-58)67-44(78)21-63-49(40)84/h2-4,8-9,19-20,27-29,33-43,77H,5-7,10-18,21-26,58-59H2,1H3,(H2,60,81)(H,61,64)(H,62,65)(H,63,84)(H,66,91)(H,67,78)(H,68,87)(H,69,85)(H,70,89)(H,71,86)(H,72,88)(H,73,82)(H,74,83)(H,75,90)(H,79,80)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

GBQKLTZKGNZVHO-PVGVDLJESA-N

SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC3=CN=CN3)CC4=CC=CC=C4)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC6=CN=CN6)NC(=O)C(CCC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Conotoxin GII; alpha-Conotoxin G II;

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC3=CN=CN3)CC4=CC=CC=C4)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC6=CN=CN6)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC3=CN=CN3)CC4=CC=CC=C4)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC6=CN=CN6)NC(=O)[C@H](CCC(=O)O)N

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